Cas no 2229694-46-4 (tert-butyl N-1-(3-oxobut-1-en-1-yl)cyclopentylcarbamate)

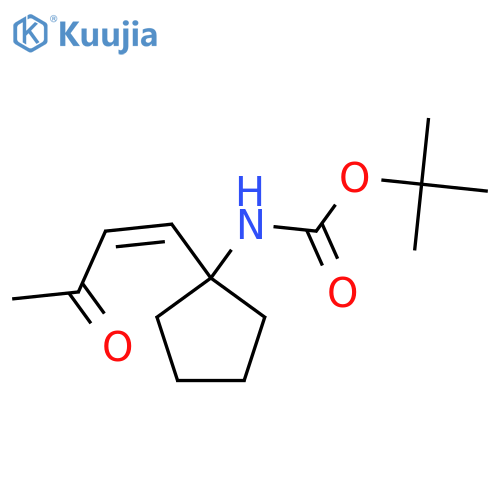

2229694-46-4 structure

商品名:tert-butyl N-1-(3-oxobut-1-en-1-yl)cyclopentylcarbamate

tert-butyl N-1-(3-oxobut-1-en-1-yl)cyclopentylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-1-(3-oxobut-1-en-1-yl)cyclopentylcarbamate

- EN300-1873301

- 2229694-46-4

- tert-butyl N-[1-(3-oxobut-1-en-1-yl)cyclopentyl]carbamate

-

- インチ: 1S/C14H23NO3/c1-11(16)7-10-14(8-5-6-9-14)15-12(17)18-13(2,3)4/h7,10H,5-6,8-9H2,1-4H3,(H,15,17)/b10-7-

- InChIKey: RGBKUNTYZZQYQS-YFHOEESVSA-N

- ほほえんだ: O(C(C)(C)C)C(NC1(/C=C\C(C)=O)CCCC1)=O

計算された属性

- せいみつぶんしりょう: 253.16779360g/mol

- どういたいしつりょう: 253.16779360g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 347

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2

tert-butyl N-1-(3-oxobut-1-en-1-yl)cyclopentylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1873301-0.5g |

tert-butyl N-[1-(3-oxobut-1-en-1-yl)cyclopentyl]carbamate |

2229694-46-4 | 0.5g |

$1027.0 | 2023-09-18 | ||

| Enamine | EN300-1873301-2.5g |

tert-butyl N-[1-(3-oxobut-1-en-1-yl)cyclopentyl]carbamate |

2229694-46-4 | 2.5g |

$2100.0 | 2023-09-18 | ||

| Enamine | EN300-1873301-5.0g |

tert-butyl N-[1-(3-oxobut-1-en-1-yl)cyclopentyl]carbamate |

2229694-46-4 | 5g |

$3105.0 | 2023-06-01 | ||

| Enamine | EN300-1873301-10g |

tert-butyl N-[1-(3-oxobut-1-en-1-yl)cyclopentyl]carbamate |

2229694-46-4 | 10g |

$4606.0 | 2023-09-18 | ||

| Enamine | EN300-1873301-0.1g |

tert-butyl N-[1-(3-oxobut-1-en-1-yl)cyclopentyl]carbamate |

2229694-46-4 | 0.1g |

$943.0 | 2023-09-18 | ||

| Enamine | EN300-1873301-0.05g |

tert-butyl N-[1-(3-oxobut-1-en-1-yl)cyclopentyl]carbamate |

2229694-46-4 | 0.05g |

$900.0 | 2023-09-18 | ||

| Enamine | EN300-1873301-10.0g |

tert-butyl N-[1-(3-oxobut-1-en-1-yl)cyclopentyl]carbamate |

2229694-46-4 | 10g |

$4606.0 | 2023-06-01 | ||

| Enamine | EN300-1873301-5g |

tert-butyl N-[1-(3-oxobut-1-en-1-yl)cyclopentyl]carbamate |

2229694-46-4 | 5g |

$3105.0 | 2023-09-18 | ||

| Enamine | EN300-1873301-0.25g |

tert-butyl N-[1-(3-oxobut-1-en-1-yl)cyclopentyl]carbamate |

2229694-46-4 | 0.25g |

$985.0 | 2023-09-18 | ||

| Enamine | EN300-1873301-1.0g |

tert-butyl N-[1-(3-oxobut-1-en-1-yl)cyclopentyl]carbamate |

2229694-46-4 | 1g |

$1070.0 | 2023-06-01 |

tert-butyl N-1-(3-oxobut-1-en-1-yl)cyclopentylcarbamate 関連文献

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

2229694-46-4 (tert-butyl N-1-(3-oxobut-1-en-1-yl)cyclopentylcarbamate) 関連製品

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量